molecular formula C16H17N3O B577873 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine CAS No. 1314988-21-0

5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine

Cat. No.: B577873
CAS No.: 1314988-21-0
M. Wt: 267.332
InChI Key: AXOZWUKTUHSHEW-UHFFFAOYSA-N
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Description

5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine is a chemical compound with the molecular formula C16H17N3O It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, which is further connected to a pyridine ring

Scientific Research Applications

5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonylation reaction.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which is connected to the phenyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance the reaction rate and efficiency.

    Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Mechanism of Action

The mechanism of action of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-3-amine: Similar structure but with a different position of the amine group.

    5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-4-amine: Another isomer with the amine group at a different position.

    5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness: 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(6-aminopyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-15-7-6-14(11-18-15)12-4-3-5-13(10-12)16(20)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOZWUKTUHSHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718574
Record name [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-21-0
Record name [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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